molecular formula C16H16N2O2 B11102945 2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid CAS No. 39900-95-3

2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid

Cat. No.: B11102945
CAS No.: 39900-95-3
M. Wt: 268.31 g/mol
InChI Key: POYMPTXRBMLDIL-UHFFFAOYSA-N
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Description

2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, linked to a benzoic acid moiety through a methyleneamino bridge. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and anthranilic acid . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity . The general reaction scheme is as follows:

    Reactants: 4-(Dimethylamino)benzaldehyde and anthranilic acid.

    Catalyst: Acidic or basic catalyst.

    Conditions: Controlled temperature (usually around 60-80°C) and solvent (such as ethanol or methanol).

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and reduce costs. These methods include continuous flow reactors and automated synthesis systems that allow for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

39900-95-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C16H16N2O2/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(19)20/h3-11H,1-2H3,(H,19,20)

InChI Key

POYMPTXRBMLDIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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